N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide
Description
N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a substituted indole moiety. Its molecular formula is C₂₂H₂₈N₂O₃S, with a molecular weight of 400.54 g/mol . The compound comprises:
- A 2,7-dimethylindol-3-yl ethyl group linked to the sulfonamide nitrogen.
- A benzene ring substituted with 2-methoxy and 5-isopropyl groups.
It is listed as available in 6 mg quantities for research purposes .
Properties
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)17-9-10-20(27-5)21(13-17)28(25,26)23-12-11-18-16(4)24-22-15(3)7-6-8-19(18)22/h6-10,13-14,23-24H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUQEKWHOFTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: The indole core is then functionalized with appropriate substituents.
Sulfonamide Formation: The final step involves the reaction of the functionalized indole with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product is obtained in high purity.
Chemical Reactions Analysis
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indole core or the sulfonamide group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxyl or carbonyl derivatives, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide has shown promise in medicinal chemistry due to its potential as a pharmacological agent.
Case Study: Anticancer Activity
Research has indicated that compounds with indole structures exhibit anticancer properties. A study demonstrated that derivatives of indole sulfonamides can inhibit tumor growth in vitro and in vivo models . The specific mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.
Neuroscience
This compound's structural similarity to neurotransmitters suggests potential applications in neuroscience.
Case Study: Neuroprotective Effects
A study on indole derivatives highlighted their neuroprotective effects against oxidative stress in neuronal cells . this compound may enhance neuronal survival through antioxidant mechanisms.
Material Science
The sulfonamide group can impart unique properties to polymers and materials.
Application Example: Polymer Modification
In material science, sulfonamide compounds are often used to modify polymer properties such as thermal stability and solubility. Research indicates that incorporating sulfonamide groups into polymer matrices can improve mechanical strength and thermal resistance .
Agricultural Chemistry
Indole derivatives have been explored for their use as agrochemicals.
Case Study: Pesticidal Activity
Research has identified certain indole-based compounds as effective pesticides against various agricultural pests. The application of this compound could potentially lead to the development of new agrochemicals with reduced environmental impact .
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-containing sulfonamides. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Structural Variations and Bioactivity Indole Substitution Patterns: The position of methyl groups on the indole ring (e.g., 2,7-dimethyl vs. 2,5-dimethyl) influences steric and electronic interactions with biological targets. For example, the 2,5-dimethyl analog (CHEMBL1561182) is flagged in screening libraries, suggesting its structural viability for drug discovery . Sulfonamide Modifications: The target compound’s benzenesulfonamide lacks the 4-chlorobenzoyl or naphthalene groups seen in –3. Comparison to Alpha-Blockers: Tamsulosin and Silodosin share the benzenesulfonamide core but feature distinct side chains (e.g., phenoxyethylamino or trifluoroethoxy groups) critical for α₁-adrenoceptor selectivity . The target compound’s isopropyl group may confer different pharmacokinetic properties.
Synthesis and Availability
- The target compound is synthesized via coupling reactions similar to those in –4 (e.g., acid-sulfonamide condensation) but lacks explicit procedural details .
- Yields for analogs vary significantly: Compound 54 was isolated in 8% yield via HPLC , whereas the target is available in milligram quantities, suggesting scalable synthesis .
Therapeutic Implications While indomethacin analogs (–4) target COX enzymes, the absence of a carboxylic acid group in the target compound may shift its mechanism toward receptor modulation .
Notes
- Further in vitro and in vivo studies are required.
- Structural Insights : Molecular docking or crystallography could elucidate how the 2,7-dimethylindole and isopropyl groups interact with biological targets.
Biological Activity
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 376.48 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily targeting cancer cell lines. The indole moiety is known for its ability to interact with multiple biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating promising anticancer activity .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with key proteins involved in apoptosis and cell cycle regulation. For example, they were found to inhibit Bcl-2, a protein that regulates cell death .
Table of Biological Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Bcl-2 Inhibition |
| Compound B | A549 | 25 | Apoptosis Induction |
| Compound C | HCT116 | 15 | Cell Cycle Arrest |
Study 1: Anticancer Efficacy in Mice
A study conducted by researchers investigated the efficacy of this compound in a mouse model bearing xenografts of human tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .
Study 2: Mechanistic Exploration
Another research effort focused on elucidating the mechanism through which this compound induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analyses to demonstrate that the compound activates caspase pathways leading to programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
